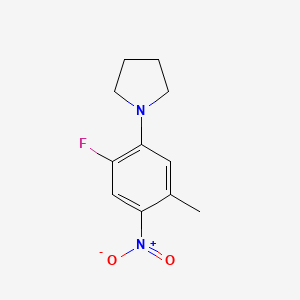
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as ALA-LA-Nt-oxide, is a synthetic compound that has gained attention in scientific research due to its potential as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide exerts its antioxidant and anti-inflammatory effects by activating the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and protect against neurotoxicity. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has also been shown to have anti-cancer properties, particularly in breast and prostate cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide is its high purity and yield, which makes it suitable for use in lab experiments. It also has low toxicity and is stable under various conditions. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide research. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its anti-cancer properties, particularly in breast and prostate cancer cells. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, more studies are needed to determine the optimal dosage and administration of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide.
Méthodes De Synthèse
The synthesis of 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide involves the reaction of 2-mercaptothiazoline with 3-chloro-4,5-dimethoxybenzaldehyde in the presence of allyl bromide and sodium hydride. The resulting product is then oxidized with hydrogen peroxide to yield 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide. This method has been optimized to yield a high purity product with a yield of over 80%.
Applications De Recherche Scientifique
2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. 2-(allylthio)-4-(3-chloro-4,5-dimethoxybenzylidene)-1,3-thiazol-5(4H)-oneide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, it has been shown to have anti-cancer properties, particularly in breast and prostate cancer cells.
Propriétés
IUPAC Name |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-4-5-21-15-17-11(14(18)22-15)7-9-6-10(16)13(20-3)12(8-9)19-2/h4,6-8H,1,5H2,2-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBJOUWSUAGOQE-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC=C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(3-chloro-4,5-dimethoxybenzylidene)-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5060550.png)
![4-(3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B5060560.png)

![1-[3-(2,3,6-trimethylphenoxy)propyl]pyrrolidine](/img/structure/B5060574.png)

![N~2~-(2,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5060598.png)
![2,2,2-trifluoro-1-{1-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5060608.png)
![4-(trifluoromethyl)-10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5060610.png)


![4-{[4-(carboxymethoxy)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5060643.png)
![1-ethyl-2-methyl-3-octyl-5-[(trifluoromethyl)sulfonyl]-1H-3,1-benzimidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B5060650.png)
![(5-bromo-2,4-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5060658.png)
![N,4,6-trimethyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-pyran-5-carboxamide](/img/structure/B5060665.png)